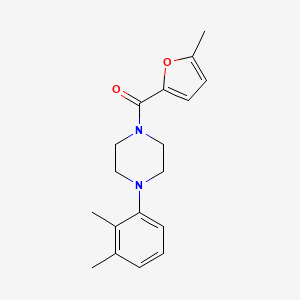
1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine, also known as DMFP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine. DMFP possesses a unique chemical structure that makes it a promising candidate for drug development, particularly in the areas of cancer treatment, neuroprotection, and pain management.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. Additionally, 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been found to have a variety of biochemical and physiological effects. In addition to its anticancer, neuroprotective, and analgesic properties, 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been shown to possess antioxidant and anti-inflammatory properties. 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has also been found to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been extensively studied in vitro and in vivo, which provides a wealth of information for researchers. However, one limitation of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine research. One area of interest is the development of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine-based drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine and its potential therapeutic applications in neuroprotection and pain management. Finally, more studies are needed to determine the safety and toxicity of 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine, particularly in vivo.
Méthodes De Synthèse
1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenyl hydrazine with 5-methyl-2-furoic acid, followed by cyclization with phosgene. Another method involves the reaction of 2,3-dimethylphenyl hydrazine with 5-methyl furfuryl ketone, followed by cyclization with formaldehyde.
Applications De Recherche Scientifique
1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research involves its anticancer properties. 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine has been found to possess neuroprotective properties, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2,3-dimethylphenyl)-4-(5-methyl-2-furoyl)piperazine also exhibits analgesic properties, making it a potential treatment for chronic pain.
Propriétés
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-5-4-6-16(15(13)3)19-9-11-20(12-10-19)18(21)17-8-7-14(2)22-17/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHRIKCIAMIALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

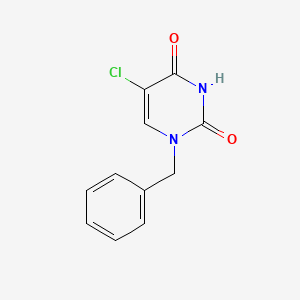
![2-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5833167.png)

![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)
![N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)
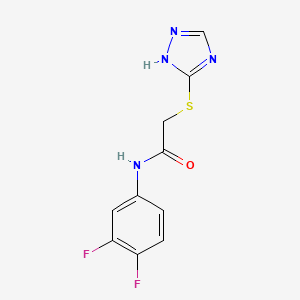

methanone](/img/structure/B5833208.png)
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)
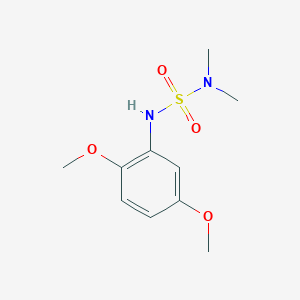
![ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5833234.png)
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
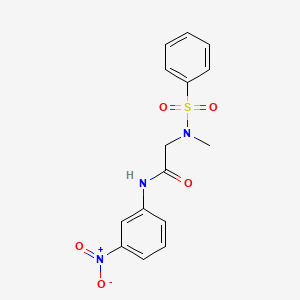
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)